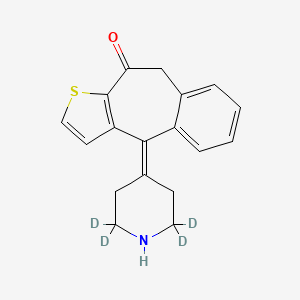
Ketotifen impurity 3-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketotifen impurity 3-d4 is a deuterium-labeled derivative of Ketotifen impurity 3. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is a common practice in pharmaceutical research to study the pharmacokinetics and metabolic profiles of drugs . This compound is primarily used in scientific research and drug development processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ketotifen impurity 3-d4 involves the incorporation of deuterium into the molecular structure of Ketotifen impurity 3. This process typically includes the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the substitution of hydrogen atoms with deuterium atoms in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product. Quality control measures are implemented to verify the incorporation of deuterium and the absence of unwanted impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ketotifen impurity 3-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Ketotifen impurity 3-d4 is widely used in scientific research, including:
Chemistry: It serves as a tracer in the study of reaction mechanisms and the development of new synthetic methods.
Biology: It is used to investigate the metabolic pathways and pharmacokinetics of Ketotifen and related compounds.
Medicine: It aids in the development of new drugs by providing insights into the metabolism and potential side effects of Ketotifen.
Industry: It is used in quality control and regulatory compliance to ensure the purity and stability of pharmaceutical products
Mécanisme D'action
The mechanism of action of Ketotifen impurity 3-d4 is similar to that of Ketotifen. Ketotifen is a histamine H1 receptor blocker and mast cell stabilizer. It inhibits the release of histamine and other mediators from mast cells, thereby reducing allergic reactions. The incorporation of deuterium may affect the pharmacokinetics and metabolic stability of the compound, potentially leading to differences in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketotifen impurity 3: The non-deuterated version of Ketotifen impurity 3-d4.
Norketotifen-D4: Another deuterium-labeled derivative of Ketotifen.
Ketotifen: The parent compound, a histamine H1 receptor blocker.
Uniqueness
This compound is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
C18H17NOS |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
InChI |
InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2/i8D2,9D2 |
Clé InChI |
IYSYPCSSDZBWHN-LZMSFWOYSA-N |
SMILES isomérique |
[2H]C1(CC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC(N1)([2H])[2H])[2H] |
SMILES canonique |
C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
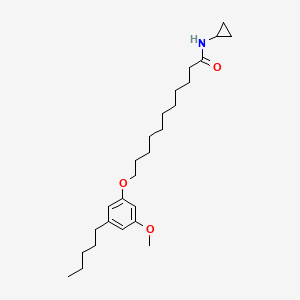

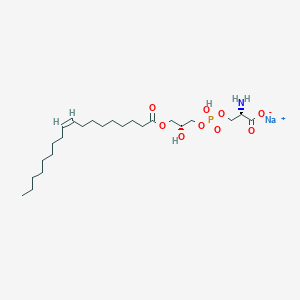


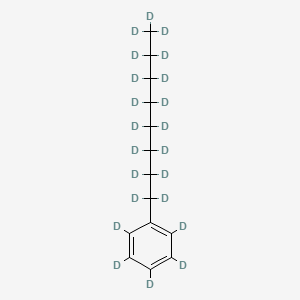
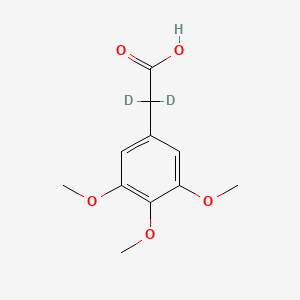
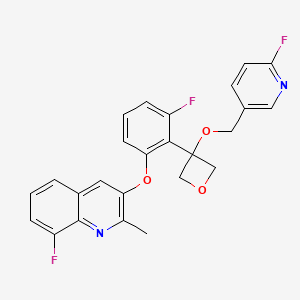
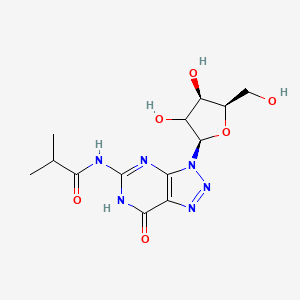

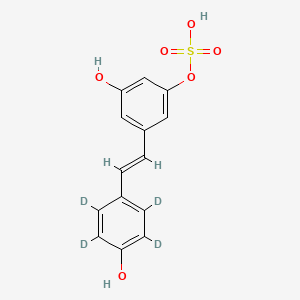

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
